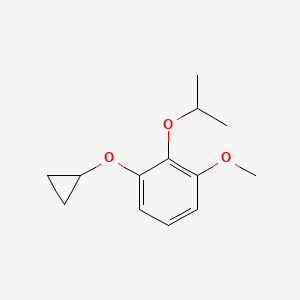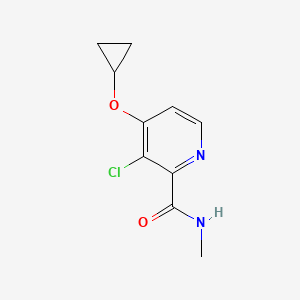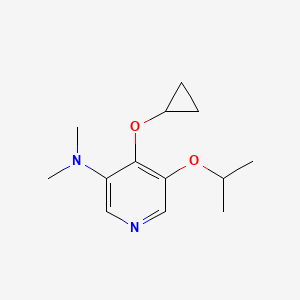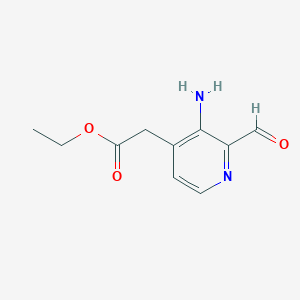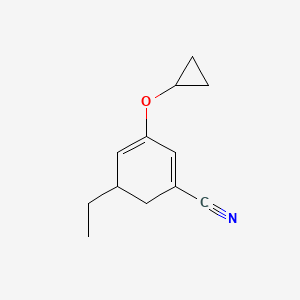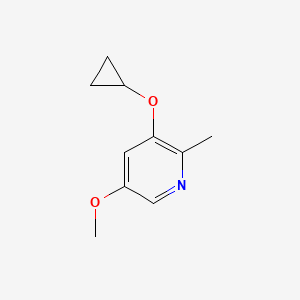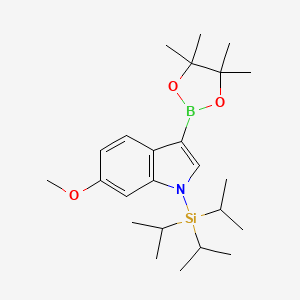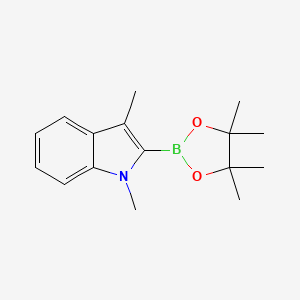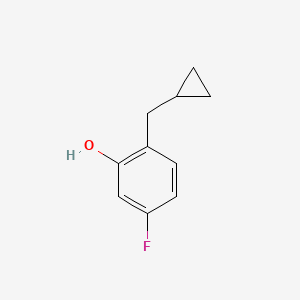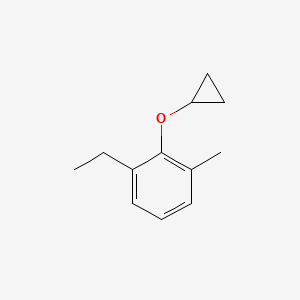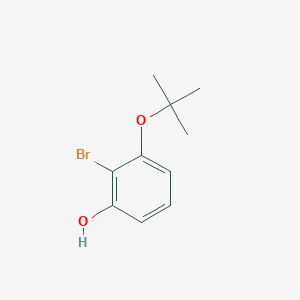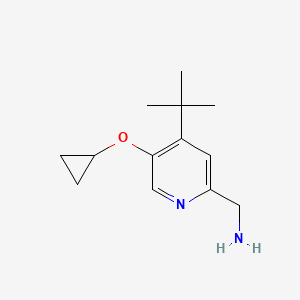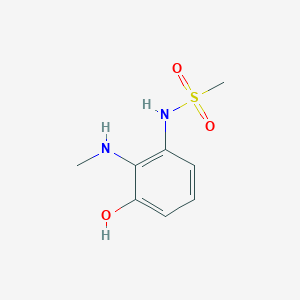
N-(3-Hydroxy-2-(methylamino)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxy-2-(methylamino)phenyl)methanesulfonamide: is a chemical compound with potential applications in various fields, including pharmaceuticals and chemical research. This compound features a methanesulfonamide group attached to a phenyl ring, which is further substituted with a hydroxy group and a methylamino group. The unique structure of this compound allows it to participate in a variety of chemical reactions and exhibit specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxy-2-(methylamino)phenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxyaniline and methanesulfonyl chloride.
Reaction Conditions: The reaction between 3-hydroxyaniline and methanesulfonyl chloride is carried out in the presence of a base, such as triethylamine, to form the intermediate N-(3-hydroxyphenyl)methanesulfonamide.
Methylation: The intermediate is then subjected to methylation using methyl iodide or dimethyl sulfate in the presence of a base, such as potassium carbonate, to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Hydroxy-2-(methylamino)phenyl)methanesulfonamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydroxy or methylamino groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenylmethanesulfonamide derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.
Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-2-(methylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxy and methylamino groups allow it to form hydrogen bonds and other interactions with target molecules, leading to inhibition or activation of specific pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
- N-(3-Hydroxyphenyl)methanesulfonamide
- N-(2-Hydroxy-3-(methylamino)phenyl)methanesulfonamide
- N-(3-Hydroxy-4-(methylamino)phenyl)methanesulfonamide
Comparison:
- Structural Differences: The position of the hydroxy and methylamino groups on the phenyl ring can significantly affect the compound’s reactivity and biological activity.
- Unique Properties: N-(3-Hydroxy-2-(methylamino)phenyl)methanesulfonamide’s specific substitution pattern allows it to exhibit unique interactions with molecular targets, making it distinct from its analogs.
Properties
Molecular Formula |
C8H12N2O3S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
N-[3-hydroxy-2-(methylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-9-8-6(10-14(2,12)13)4-3-5-7(8)11/h3-5,9-11H,1-2H3 |
InChI Key |
AVAKMVWZXOXHBS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=C1O)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


